Cas no 2229124-98-3 (1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine)

1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine structure
2229124-98-3 structure
Product Name:1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine
CAS No:2229124-98-3
MF:C9H15N5O2
MW:225.247700929642
CID:5766949
PubChem ID:165711140
Update Time:2025-07-09

1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine
    • 2229124-98-3
    • EN300-1805922
    • Inchi: 1S/C9H15N5O2/c1-12-4-3-10-5-7(12)9-8(14(15)16)6-11-13(9)2/h6-7,10H,3-5H2,1-2H3
    • InChI Key: UPKDDVFBDLSHCU-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NN(C)C=1C1CNCCN1C)=O

Computed Properties

  • Exact Mass: 225.12257474g/mol
  • Monoisotopic Mass: 225.12257474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 78.9Ų

1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine Pricemore >>

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Additional information on 1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine

Introduction to 1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine (CAS No. 2229124-98-3)

1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine, identified by the chemical compound code CAS No. 2229124-98-3, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class, a heterocyclic structure known for its broad range of biological activities and utility in drug development. The presence of a nitro-substituted pyrazole moiety in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.

The structural composition of 1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine includes a piperazine ring substituted at the 2-position with a pyrazole derivative. The pyrazole ring itself is further functionalized with a methyl group at the 1-position and a nitro group at the 4-position, which are critical for modulating its interactions with biological targets. This specific arrangement of functional groups has been strategically designed to enhance binding affinity and selectivity, key factors in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the potential of nitro-substituted heterocycles in drug discovery. The nitro group, while traditionally associated with explosive compounds, plays a crucial role in medicinal chemistry due to its ability to influence electron distribution and reactivity within the molecule. In 1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine, the nitro group is positioned to engage with biological systems in a manner that could lead to inhibitory or modulatory effects on various enzymatic or receptor targets.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperazine derivatives are well-documented for their role as dopaminergic modulators, making them relevant in conditions such as Parkinson's disease and schizophrenia. The addition of the pyrazole moiety enhances the compound's complexity, allowing for more nuanced interactions with neurological targets. Preliminary studies have suggested that derivatives of this class may exhibit properties that could be beneficial in managing symptoms associated with these conditions.

The synthesis of 1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the nitro group into the pyrazole ring necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct this complex molecule efficiently.

From a computational chemistry perspective, 1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine has been subjected to molecular modeling studies to predict its binding interactions with potential biological targets. These studies have provided valuable insights into how the compound might behave within a cellular environment, guiding further experimental validation. The use of high-throughput screening techniques has also enabled researchers to rapidly assess the biological activity of this compound against a wide range of targets.

The pharmacokinetic properties of 1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperazine are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential and safety profile. Initial pharmacokinetic studies have provided preliminary data on its solubility, stability, and metabolic pathways, which are critical for optimizing dosing regimens and minimizing potential adverse effects.

In conclusion, 1-methyl-2-(1-methyl-4-nitro-1H-pyrazol-5-ylo)piperazine (CAS No. 2229124 -98 -3) represents an intriguing molecule with significant promise in pharmaceutical research. Its unique structural features and demonstrated biological relevance make it a valuable asset for further exploration in drug discovery programs targeting neurological disorders among other therapeutic areas. As research continues to uncover new applications for this compound, it is likely that CAS No 2229124983 will become increasingly important in both academic and industrial settings.

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